Lipophilicity Modulation: Reduced XLogP3-AA Compared to the Unsubstituted Parent Spiro[2.3]hexane-1-carboxylic acid
The 5-ethoxy substituent reduces the computed lipophilicity of the spiro[2.3]hexane-1-carboxylic acid scaffold. 5-Ethoxyspiro[2.3]hexane-1-carboxylic acid has a computed XLogP3-AA of 0.8 [1], while the unsubstituted spiro[2.3]hexane-1-carboxylic acid (CAS 17202-56-1) has a computed XLogP3-AA of 1.4 . This represents a calculated ΔXLogP3-AA of -0.6 log units, indicating a meaningful shift toward greater hydrophilicity. The lower lipophilicity may favorably impact aqueous solubility, reduce non-specific protein binding, and lower the risk of CYP450-mediated metabolic liability often associated with higher logP compounds [2]. This moderate logP value (0.8) falls within the optimal range for orally bioavailable drug candidates (typically LogP 0-5), making this scaffold well-suited for lead optimization programs where controlling lipophilicity is critical.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8 |
| Comparator Or Baseline | Spiro[2.3]hexane-1-carboxylic acid (CAS 17202-56-1): XLogP3-AA = 1.4 |
| Quantified Difference | ΔXLogP3-AA = -0.6 (target compound is more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14); computational prediction, not experimentally measured |
Why This Matters
The reduced lipophilicity (XLogP3-AA = 0.8 vs. 1.4) may confer superior aqueous solubility and a better developability profile, making this compound a more attractive starting point for fragment-based or lead optimization campaigns where solubility is a key parameter.
- [1] PubChem. 5-Ethoxyspiro[2.3]hexane-1-carboxylic acid. Compound Summary CID 106823962. XLogP3-AA = 0.8. View Source
- [2] Meanwell, N. A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem. Res. Toxicol. 2011, 24, 1420-1456. View Source
